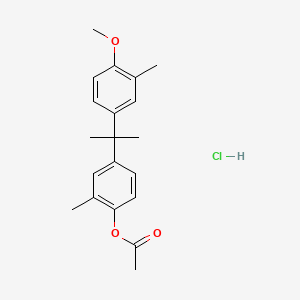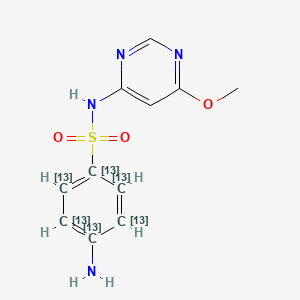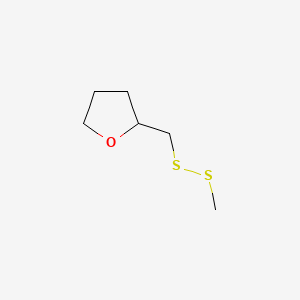
2-((Methyldisulfanyl)methyl)tetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Methyldisulfanyl)methyl)tetrahydrofuran is an organic compound with the molecular formula C6H12OS2 and a molecular weight of 164.29. This compound is known for its utility in organic chemistry, particularly as a building block in various synthetic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Methyldisulfanyl)methyl)tetrahydrofuran can be achieved through several methods. One common approach involves the selective oxidation of tetrahydrofurfuryl alcohol to 2-methyl tetrahydrofuran using catalysts such as Ag–CeOx/MCM-41 . This method involves a solvent-free technique and requires specific reaction conditions, including a temperature of 150°C and an oxygen pressure of 4 MPa .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of renewable resources are often emphasized in the production of similar compounds .
Analyse Chemischer Reaktionen
Types of Reactions
2-((Methyldisulfanyl)methyl)tetrahydrofuran undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Catalysts such as Ag–CeOx/MCM-41 are used for the selective oxidation of related compounds.
Reduction: Hydrogenation reactions can be employed to reduce the compound under specific conditions.
Substitution: Nucleophilic substitution reactions are facilitated by the presence of organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield 2-methyl tetrahydrofuran, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-((Methyldisulfanyl)methyl)tetrahydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in organometallic chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyltetrahydrofuran: A related compound used as a solvent and in organometallic chemistry.
Tetrahydrofuran: A common solvent in organic synthesis, but less stable compared to 2-methyltetrahydrofuran.
Uniqueness
2-((Methyldisulfanyl)methyl)tetrahydrofuran is unique due to its specific chemical structure, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Eigenschaften
Molekularformel |
C6H12OS2 |
|---|---|
Molekulargewicht |
164.3 g/mol |
IUPAC-Name |
2-[(methyldisulfanyl)methyl]oxolane |
InChI |
InChI=1S/C6H12OS2/c1-8-9-5-6-3-2-4-7-6/h6H,2-5H2,1H3 |
InChI-Schlüssel |
NYKKITIORYRYLD-UHFFFAOYSA-N |
Kanonische SMILES |
CSSCC1CCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


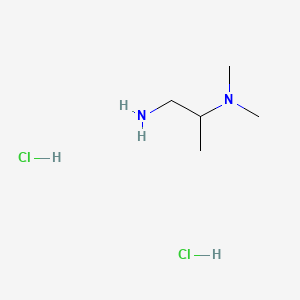
![[(3S,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B13850127.png)
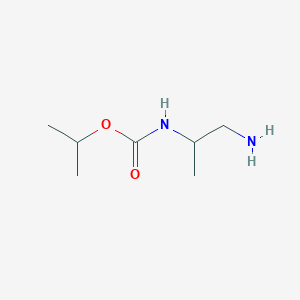
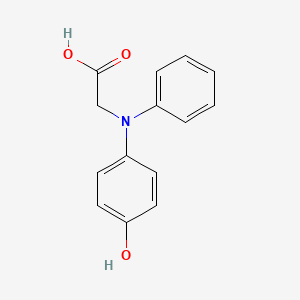
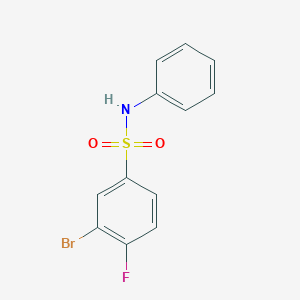
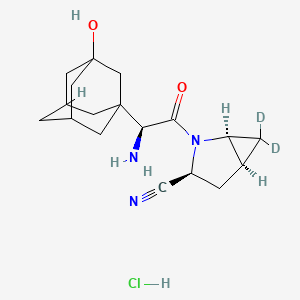
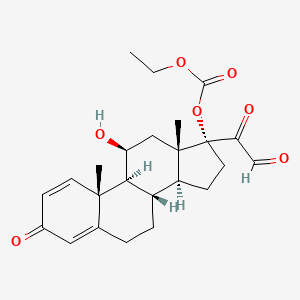
oxolan-2-one](/img/structure/B13850165.png)
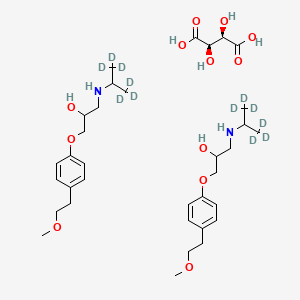
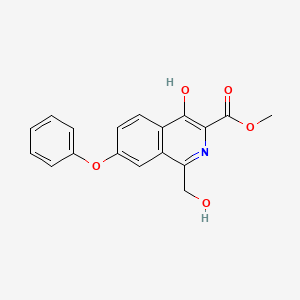
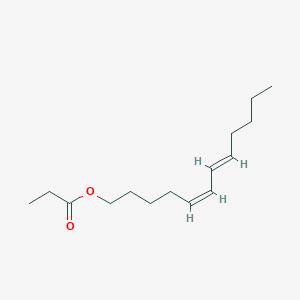
![1-Methyl-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one](/img/structure/B13850182.png)
